molecular formula C4H5Br2NS B1382055 4-(Bromomethyl)thiazole hydrobromide CAS No. 98027-25-9

4-(Bromomethyl)thiazole hydrobromide

Cat. No. B1382055
CAS RN: 98027-25-9
M. Wt: 258.96 g/mol
InChI Key: SGRVAKKAQAGLOX-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)thiazole hydrobromide” is an organic compound with the CAS Number: 98027-25-9 . It has a molecular weight of 259.97 and its IUPAC name is 4-(bromomethyl)-1H-1lambda3-thiazole hydrobromide . The compound is typically stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for “4-(Bromomethyl)thiazole hydrobromide” is 1S/C4H5BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3,7H,1H2;1H . The InChI key is AEUXKYDTMYVSOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “4-(Bromomethyl)thiazole hydrobromide” is 259.97 . It has an InChI code of 1S/C4H5BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3,7H,1H2;1H . The storage temperature for this compound is typically between 28°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-(Bromomethyl)thiazole hydrobromide”, focusing on six unique applications:

Antitumor and Cytotoxic Activity

Thiazole derivatives, including 4-(Bromomethyl)thiazole hydrobromide, have been studied for their potential in treating various cancers. They have shown cytotoxicity activity on human tumor cell lines, which could be beneficial in developing new anticancer therapies .

Cholinesterase Inhibitors

Research has been conducted on thiazole compounds as effective cholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease. The synthesis of these compounds involves thiazole derivatives as intermediates .

Antimicrobial Agents

Thiazole derivatives exhibit significant antimicrobial activities, including antibacterial, antiprotozoal, antitubercular, and antifungal properties. This makes them valuable in the development of new treatments for various infections .

Anti-Inflammatory and Antioxidant Properties

These compounds also possess anti-inflammatory and antioxidant activities, which can be useful in managing chronic diseases and protecting against oxidative stress-related damage .

Antidiabetic and Antihypertensive Effects

Studies suggest that thiazole derivatives can have antidiabetic and antihypertensive effects, contributing to the management of diabetes and high blood pressure .

Hepatoprotective Activities

Thiazole compounds are being explored for their hepatoprotective activities, which could offer protection against liver damage and support liver health .

Safety and Hazards

The safety data sheet for “4-(Bromomethyl)thiazole hydrobromide” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRVAKKAQAGLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)thiazole hydrobromide

CAS RN

98027-25-9
Record name 4-(bromomethyl)-1,3-thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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